4-Fluoro-5-nitro-1,2-benzenediol
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Overview
Description
4-Fluoro-5-nitro-1,2-benzenediol is an organic compound with the molecular formula C6H4FNO4 It is a derivative of benzenediol, where the hydrogen atoms at positions 4 and 5 are substituted by a fluorine atom and a nitro group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-nitro-1,2-benzenediol typically involves the nitration of 4-fluorocatechol. The reaction is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure the selective nitration at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. These reactors offer better control over reaction parameters, leading to higher yields and purity of the final product. The use of continuous-flow technology also enhances safety by minimizing the risk of exothermic reactions .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-nitro-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 4-fluoro-5-nitro-1,2-benzoquinone.
Reduction: Formation of 4-fluoro-5-amino-1,2-benzenediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-5-nitro-1,2-benzenediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-nitro-1,2-benzenediol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1,2-benzenediol
- 5-Nitro-1,2-benzenediol
- 4-Chloro-5-nitro-1,2-benzenediol
Uniqueness
4-Fluoro-5-nitro-1,2-benzenediol is unique due to the presence of both a fluorine atom and a nitro group on the benzenediol scaffold. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group provides a site for further chemical modifications .
Properties
Molecular Formula |
C6H4FNO4 |
---|---|
Molecular Weight |
173.10 g/mol |
IUPAC Name |
4-fluoro-5-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C6H4FNO4/c7-3-1-5(9)6(10)2-4(3)8(11)12/h1-2,9-10H |
InChI Key |
XCOZTQNCMWBDSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)F)[N+](=O)[O-] |
Origin of Product |
United States |
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